molecular formula C26H26N2O5S B4571266 2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

Cat. No.: B4571266
M. Wt: 478.6 g/mol
InChI Key: BHTQRRCSQVTXFX-UHFFFAOYSA-N
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Description

2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.15624311 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vinylphosphonium Salt Mediated Reactions

The study by Yavari et al. (2006) explores the vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to products like methyl 2-(1,3-benzodioxol-2-yl)acetate. Such reactions are significant for synthesizing complex molecules with potential applications in materials science and organic synthesis Yavari, Souri, Sirouspour, & Djahaniani, 2006.

Synthesis of Antioxidant Additives

Amer et al. (2011) discuss the synthesis of new thiazoles evaluated as antioxidant additives for lubricating oils. This research highlights the potential of certain chemical compounds to enhance the oxidative stability of lubricants, contributing to the development of high-performance lubricating oils Amer, Hassan, Moawad, & Shaker, 2011.

High-Performance Liquid Chromatographic Determination

Gatti et al. (1990) describe using a specific methyl ester as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This application is crucial for analyzing thiols in pharmaceutical formulations, demonstrating the compound's role in improving analytical methods for bioactive substances Gatti, Cavrini, Roveri, & Pinzauti, 1990.

Antibacterial Activity of Heterocyclic Derivatives

Soliman et al. (2023) synthesized novel 4H-3,1-benzoxazinone bearing chalcone moiety and evaluated their antibacterial activity. Such studies are foundational for discovering new antimicrobial agents, demonstrating how chemical synthesis research contributes to medical science by developing novel compounds with potential therapeutic applications Soliman, El-Sakka, & El-Shalakany, 2023.

Synthesis of Cephem Antibiotics Side-Chain

Tatsuta et al. (1994) worked on synthesizing the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a crucial acyl moiety of cephem antibiotics. This research illustrates the synthetic strategies for developing key intermediates in antibiotic production, underscoring the importance of chemical synthesis in pharmaceutical manufacturing Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994.

Properties

IUPAC Name

[2-methyl-2-(phenothiazine-10-carbonylamino)propyl] 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-26(2,17-33-24(29)16-32-19-14-12-18(31-3)13-15-19)27-25(30)28-20-8-4-6-10-22(20)34-23-11-7-5-9-21(23)28/h4-15H,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQRRCSQVTXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)COC1=CC=C(C=C1)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
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2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

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